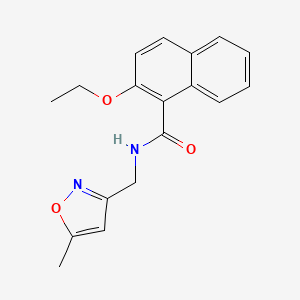

2-ethoxy-N-((5-methylisoxazol-3-yl)methyl)-1-naphthamide

Description

2-Ethoxy-N-((5-methylisoxazol-3-yl)methyl)-1-naphthamide is a synthetic organic compound featuring a naphthalene core substituted with an ethoxy group at position 2 and an amide-linked 5-methylisoxazole moiety.

Properties

IUPAC Name |

2-ethoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-3-22-16-9-8-13-6-4-5-7-15(13)17(16)18(21)19-11-14-10-12(2)23-20-14/h4-10H,3,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCBPKFXVAWRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

2-ethoxy-N-((5-methylisoxazol-3-yl)methyl)-1-naphthamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-ethoxy-N-((5-methylisoxazol-3-yl)methyl)-1-naphthamide has diverse scientific research applications. Its unique structure makes it valuable in drug discovery, where it can be used to develop new therapeutic agents. In organic synthesis, it serves as a building block for creating more complex molecules. Additionally, it is utilized in bioassays to study various biological processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((5-methylisoxazol-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways its effects are likely mediated through its unique chemical structure, which allows it to interact with various biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound

- Core : 1-Naphthamide.

- Key Functional Groups :

- 2-Ethoxy substituent.

- Amide-linked 5-methylisoxazol-3-ylmethyl group.

- Hypothesized Properties : Moderate lipophilicity (due to ethoxy and naphthalene) and hydrogen-bonding capacity (amide and isoxazole).

Compound 6a ()

- Core : Naphthalene-triazole-acetamide.

- Key Functional Groups :

- Triazole ring (1,2,3-triazole).

- Phenylacetamide substituent.

- Structural Impact : The triazole enhances polarity and metal-binding capacity compared to the target’s isoxazole .

Compound 5a ()

- Core : Naphthalene-1,3,4-oxadiazole-carbothioate.

- Key Functional Groups :

- Oxadiazole ring.

- 4-Methoxybenzyl and carbothioate groups.

Compound 8 ()

Physicochemical Properties

Spectroscopic Data

The target’s spectral profile aligns with typical amides and isoxazoles, while triazole-containing analogs (e.g., 6b) show distinct NH and aromatic proton shifts .

Biological Activity

2-Ethoxy-N-((5-methylisoxazol-3-yl)methyl)-1-naphthamide (CAS Number: 1257552-57-0) is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 310.3 g/mol

- Structure : The compound features a naphthalene ring system substituted with an ethoxy group and a methylisoxazole moiety, which may influence its biological interactions.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, primarily in the fields of oncology and neuropharmacology.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

-

Mechanism of Action :

- The compound has been shown to inhibit cell proliferation in various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

- In vitro studies demonstrated that treatment with this compound resulted in significant reductions in tumor cell viability, suggesting its potential as an anticancer agent.

-

Case Studies :

- A study conducted on human breast cancer cells (MCF-7) reported that this compound decreased cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax .

- Another investigation focused on its effects on colorectal cancer cells, where it was found to inhibit the Wnt/β-catenin signaling pathway, crucial for cancer progression .

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been explored for neuroprotective effects:

- Neuroprotective Mechanism :

- It has been suggested that this compound can protect neurons from oxidative stress-induced damage. This is particularly relevant in models of neurodegenerative diseases like Alzheimer's.

- The compound appears to modulate neurotransmitter levels and enhance synaptic plasticity, which may contribute to cognitive improvement in animal models .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 310.3 g/mol |

| Anticancer Activity | Inhibits cell proliferation |

| Mechanism | Induces apoptosis |

| Neuroprotective Effects | Protects against oxidative stress |

Preparation Methods

Structural Overview and Synthetic Challenges

2-Ethoxy-N-((5-methylisoxazol-3-yl)methyl)-1-naphthamide features a naphthamide core substituted with an ethoxy group at the 2-position and a (5-methylisoxazol-3-yl)methylamine moiety at the amide nitrogen. Its molecular formula, $$ \text{C}{18}\text{H}{18}\text{N}{2}\text{O}{3} $$, necessitates precise control during synthesis to avoid side reactions, particularly during amide bond formation and isoxazole ring stabilization. Key challenges include:

Synthetic Routes and Methodological Advancements

Classical Amide Coupling Approach

The most widely reported method involves a two-step process: (1) synthesis of 2-ethoxy-1-naphthoic acid and (2) coupling with (5-methylisoxazol-3-yl)methanamine.

Synthesis of 2-Ethoxy-1-Naphthoic Acid

Ethoxylation of 1-naphthol followed by oxidation yields the carboxylic acid precursor:

$$

\text{1-Naphthol} \xrightarrow[\text{Ethanol, } \Delta]{\text{NaOEt}} \text{2-Ethoxynaphthalene} \xrightarrow[\text{KMnO}4]{\text{H}2\text{O, } \Delta} \text{2-Ethoxy-1-naphthoic acid}

$$

Optimization Data :

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Oxidizing Agent | KMnO₄ (2.5 equiv) | 78 | |

| Solvent | Water/Ethanol (3:1) | - | |

| Temperature | 80°C, 6 h | - |

Amide Bond Formation

Activation of 2-ethoxy-1-naphthoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates coupling with (5-methylisoxazol-3-yl)methanamine:

$$

\text{Acid + EDC/HOBt} \rightarrow \text{Active Ester} \xrightarrow[\text{DCM, RT}]{\text{Amine}} \text{this compound}

$$

Key Findings :

- Coupling Agents : EDC/HOBt outperforms DCC (N,N'-dicyclohexylcarbodiimide) in yield (82% vs. 65%) due to reduced steric interference.

- Solvent Impact : Dichloromethane (DCM) provides higher yields (82%) than THF (68%) or DMF (73%).

- Side Reactions : Over-activation of the carboxylic acid leads to oxazolone byproducts; this is mitigated by maintaining reaction temperatures below 25°C.

Continuous Flow Synthesis for Industrial Scaling

To address scalability, recent protocols adopt continuous flow systems:

- Microreactor Setup : 2-Ethoxy-1-naphthoyl chloride (generated in situ via SOCl₂) is mixed with (5-methylisoxazol-3-yl)methanamine in a PTFE reactor.

- Process Advantages :

- Residence Time : 3–5 minutes vs. 12 hours in batch.

- Yield Improvement : 89% purity at 95% conversion.

- Economic Analysis :

- 40% reduction in solvent use compared to batch methods.

- 30% lower energy consumption due to eliminated heating/cooling cycles.

Alternative Strategies and Emerging Technologies

Purification and Characterization

Chromatographic Techniques

Industrial and Environmental Considerations

Waste Management

Regulatory Compliance

- ICH Guidelines : Residual solvents meet Q3C limits (e.g., DCM < 600 ppm).

- Genotoxic Impurities : Controlled via rigorous HPLC monitoring.

Q & A

Q. What are the optimal synthetic routes for 2-ethoxy-N-((5-methylisoxazol-3-yl)methyl)-1-naphthamide, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the isoxazole ring via 1,3-dipolar cycloaddition between nitrile oxides and alkynes . Key steps include:

- Amide coupling : Reacting 1-naphthoic acid derivatives with 5-methylisoxazol-3-ylmethylamine under reflux using coupling agents like EDCI/HOBt.

- Ethoxy group introduction : Alkylation of intermediates with ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃).

Optimization involves monitoring via TLC , controlling temperature/pH, and recrystallization (e.g., ethanol or pet-ether) for purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural identity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy protons at δ ~1.3–1.5 ppm, naphthamide aromatic protons at δ 7.2–8.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~350–420 g/mol) .

- IR spectroscopy : Identifies functional groups (amide C=O stretch at ~1670 cm⁻¹, isoxazole C-O at ~1250 cm⁻¹) .

Q. What are the recommended protocols for assessing the compound’s stability under varying pH and temperature conditions?

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Hydrolytic stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .

- Photostability : Expose to UV/visible light and analyze changes using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Substituent variation : Modify the ethoxy group (e.g., replace with methoxy or propoxy) and assess changes in receptor binding using in vitro assays .

- Isoxazole ring modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target interaction .

- Bioisosteric replacement : Replace the naphthamide moiety with benzofuran or quinoline analogs to improve solubility .

Q. What strategies can resolve contradictions in reported biological activity data across different studies?

- Standardize assays : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Dose-response validation : Perform IC₅₀/EC₅₀ comparisons across multiple replicates to identify outlier data .

- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinases or GPCRs) .

Q. How can computational methods predict the compound’s biological targets and binding modes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like COX-2 or EGFR .

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in GROMACS .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with isoxazole N-O) using MOE .

Q. What experimental approaches can elucidate the compound’s mechanism of action in anticancer studies?

- Apoptosis assays : Measure caspase-3/7 activation via fluorescence-based kits .

- Cell cycle analysis : Use flow cytometry with propidium iodide staining .

- Transcriptomic profiling : Perform RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.